3-Amino-1-(thiophen-2-yl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(thiophen-2-yl)butan-2-one is an organic compound that features a thiophene ring, an amino group, and a butanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(thiophen-2-yl)butan-2-one typically involves the reaction of thiophene-2-carboxaldehyde with a suitable amine and a ketone. One common method includes the use of thiophene-2-carboxaldehyde, ammonia, and acetone under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst such as sodium cyanoborohydride to facilitate the reduction process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(thiophen-2-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: 3-Amino-1-(thiophen-2-yl)butan-2-ol.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
3-Amino-1-(thiophen-2-yl)butan-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of novel materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism by which 3-Amino-1-(thiophen-2-yl)butan-2-one exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards certain enzymes or receptors, thereby modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
Methiopropamine: An organic compound structurally related to methamphetamine, featuring a thiophene ring and an alkyl amine substituent.
Thiophene derivatives: Various thiophene-based compounds with different substituents that exhibit diverse biological and chemical properties.
Uniqueness
3-Amino-1-(thiophen-2-yl)butan-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and drug development.
Properties
Molecular Formula |
C8H11NOS |
---|---|
Molecular Weight |
169.25 g/mol |
IUPAC Name |
3-amino-1-thiophen-2-ylbutan-2-one |
InChI |
InChI=1S/C8H11NOS/c1-6(9)8(10)5-7-3-2-4-11-7/h2-4,6H,5,9H2,1H3 |
InChI Key |
HSTMOIOHMJXRMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)CC1=CC=CS1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.